molecular formula C12H11NO5 B13703925 Methyl 5-(4-Hydroxy-3-methoxyphenyl)isoxazole-3-carboxylate

Methyl 5-(4-Hydroxy-3-methoxyphenyl)isoxazole-3-carboxylate

Cat. No.: B13703925
M. Wt: 249.22 g/mol
InChI Key: ZYVQLWCGVBGNBG-UHFFFAOYSA-N
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Description

Methyl 5-(4-Hydroxy-3-methoxyphenyl)isoxazole-3-carboxylate is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-Hydroxy-3-methoxyphenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of α,β-unsaturated carbonyl compounds with hydroxylamine hydrochloride under refluxing methanolic conditions . This reaction yields the isoxazole ring structure. Another method involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .

Industrial Production Methods

Industrial production of isoxazole derivatives often employs continuous flow photochemical synthesis, which allows for efficient and scalable production . This method utilizes photochemistry to drive the reaction, making it suitable for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-Hydroxy-3-methoxyphenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

Methyl 5-(4-Hydroxy-3-methoxyphenyl)isoxazole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-(4-Hydroxy-3-methoxyphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate
  • Methyl 5-(2,4-dimethylphenyl)isoxazole-3-carboxylate
  • Methyl 5-(4-fluorophenyl)isoxazole-3-carboxylate

Uniqueness

Methyl 5-(4-Hydroxy-3-methoxyphenyl)isoxazole-3-carboxylate is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological profiles .

Properties

Molecular Formula

C12H11NO5

Molecular Weight

249.22 g/mol

IUPAC Name

methyl 5-(4-hydroxy-3-methoxyphenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C12H11NO5/c1-16-11-5-7(3-4-9(11)14)10-6-8(13-18-10)12(15)17-2/h3-6,14H,1-2H3

InChI Key

ZYVQLWCGVBGNBG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=NO2)C(=O)OC)O

Origin of Product

United States

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